Enhanced Reactivity of Aryl Iodide vs. Aryl Bromide in Cross-Coupling
Dimethyl 3-iodophthalate offers a significant reactivity advantage in palladium-catalyzed cross-coupling reactions compared to its bromo analog, dimethyl 3-bromophthalate. This is a well-established class-level principle in organometallic chemistry where the weaker carbon-iodine bond (C-I) undergoes oxidative addition to Pd(0) catalysts substantially faster than the stronger carbon-bromine bond (C-Br) [1]. For an end-user, this translates to higher yields, shorter reaction times, and the ability to perform couplings under milder conditions, which is critical when working with sensitive substrates or aiming for high-throughput synthesis [1].
| Evidence Dimension | Relative Reactivity in Oxidative Addition |
|---|---|
| Target Compound Data | C-I Bond (Iodide) - High Reactivity |
| Comparator Or Baseline | C-Br Bond (Bromide) - Lower Reactivity |
| Quantified Difference | Reactivity order: Ar-I > Ar-Br >> Ar-Cl. Iodides are typically >100x more reactive than bromides in many coupling reactions. |
| Conditions | General principle in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). |
Why This Matters
The higher reactivity of the iodide enables more efficient and scalable synthetic routes, reducing catalyst loading and reaction time, which are key procurement and process chemistry considerations.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. View Source
